Phenazine-2,3-diamine

Descripción general

Descripción

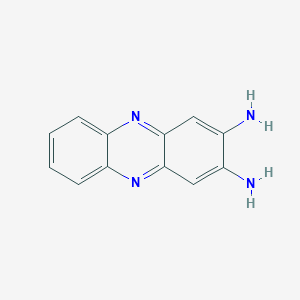

Phenazine-2,3-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C12H10N4. It is a planar, electron-rich diamine that exhibits intense luminescence and is of significant interest to both chemists and biochemists due to its rich organic chemistry . This compound is known for its stability and is typically found as a yellow crystalline powder .

Métodos De Preparación

Phenazine-2,3-diamine can be synthesized through various methods:

Oxidative Cyclization: One common method involves the oxidative cyclization of o-phenylenediamine using oxidizing agents such as ferric chloride in slightly acidic conditions.

Photochemical Conversion: Another method includes the photochemical conversion of o-phenylenediamine.

TEMPO-Initiated Oxidation: This method involves the oxidation of o-phenylenediamine initiated by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

Industrial production methods often involve the use of these synthetic routes under controlled conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Phenazine-2,3-diamine has been investigated for its antitumor properties. Research indicates that derivatives of this compound can enhance antitumor activity significantly. For instance, a study demonstrated that a specific derivative increased the lifespan of mice with Lewis lung carcinoma by 128% at a dosage of 100 mg/kg when compared to controls . This suggests a promising avenue for developing new chemotherapeutic agents based on phenazine structures.

DNA Interaction and Cytotoxicity

The compound exhibits notable interactions with DNA, which is crucial for its potential as an anticancer agent. Studies have shown that this compound can intercalate into DNA strands, leading to fluorescence quenching and indicating strong binding affinities (binding constant ) . This interaction may result in DNA damage, which could be leveraged for therapeutic purposes in cancer treatment.

Analytical Chemistry

Fluorimetric Applications

this compound is utilized in analytical chemistry as a fluorescent marker. It has been effectively employed in fluorimetric assays to determine enzyme activities such as laccase . The intense luminescence of the compound makes it suitable for sensitive detection methods in various biochemical assays.

Immunoassays

The compound also finds applications in immunoassays where it serves as a marker for enzyme-catalyzed reactions. Its ability to fluoresce allows for the monitoring of reactions involving horseradish peroxidase and other enzymes . This application is particularly valuable in clinical diagnostics and research.

Materials Science

Photochromism and Optical Properties

Recent studies have explored the photochromic properties of this compound derivatives. These compounds exhibit significant changes in their optical characteristics upon exposure to light, making them suitable for applications in optical devices and sensors . The ability to switch between different states based on light exposure can be harnessed for advanced material applications.

Self-Assembly and Nanostructures

Research has shown that this compound can self-assemble into nanostructures on surfaces like MoSe₂. This property is essential for developing nanoscale materials with tailored electronic properties . The self-assembly process allows for the creation of porous structures that can enhance the performance of electronic devices.

Table 1: Antitumor Activity of Phenazine Derivatives

| Compound Name | Dose (mg/kg) | Increase in Lifespan (%) |

|---|---|---|

| N-[2-(dimethylamino)ethyl] phenazine | 150 | 57 |

| 9-methoxy derivative | 100 | 128 |

Table 2: Fluorescence Properties of this compound

| Parameter | Value |

|---|---|

| Binding Constant | |

| Fluorescence Lifetime | |

| Absorption Maximum |

Case Studies

Case Study: Synthesis and Application in Cancer Therapy

A study synthesized various derivatives of this compound to evaluate their biological activity against cancer cells. The results indicated that modifications at specific positions significantly enhanced their efficacy against tumor growth. The findings suggest a pathway for developing targeted cancer therapies using phenazine derivatives.

Case Study: Development of Fluorescent Probes

Researchers developed fluorescent probes based on this compound for real-time monitoring of enzymatic reactions. These probes demonstrated high sensitivity and specificity, making them ideal candidates for clinical diagnostics . The successful application in various assays highlights the versatility of this compound in analytical chemistry.

Mecanismo De Acción

The mechanism of action of phenazine-2,3-diamine involves its ability to act as an electron shuttle, modifying cellular redox states and acting as a cell signal that regulates gene expression . It contributes to biofilm formation and architecture, enhancing bacterial survival. In eukaryotic hosts, it can modify multiple cellular responses, including the induction of reactive oxygen species (ROS)-mediated apoptotic death .

Comparación Con Compuestos Similares

Phenazine-2,3-diamine can be compared with other phenazine derivatives such as:

Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.

Clofazimine: A phenazine derivative used as an antituberculosis agent.

Pyocyanin: A natural phenazine produced by Pseudomonas aeruginosa with antimicrobial properties.

This compound is unique due to its intense luminescence and stability, making it particularly valuable in both scientific research and industrial applications.

Actividad Biológica

Phenazine-2,3-diamine (DAP) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the various aspects of DAP's biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

1. Synthesis of this compound

DAP can be synthesized from o-phenylenediamine using various methods, including enzymatic catalysis. For instance, a study reported an 85% conversion ratio of o-phenylenediamine to DAP using fungal laccase as a biocatalyst . The synthesis process typically involves oxidation reactions that yield DAP with high purity.

Antitumor Activity

Several studies have highlighted the antitumor properties of DAP and its derivatives. For example, phenazine derivatives have shown promising results in inhibiting tumor growth in various cancer models:

- Castration-resistant prostate cancer : A derivative of this compound demonstrated significant antitumor activity, increasing the lifespan of mice with Lewis lung carcinoma by 57% at a dose of 150 mg/kg .

- Pancreatic cancer : Other derivatives have been identified as potential candidates for pancreatic cancer therapy due to their ability to induce apoptosis in cancer cells .

Cytotoxicity and Cellular Uptake

Research on the cytotoxic effects of DAP has shown that it can effectively penetrate cell membranes. In HeLa cells treated with DAP, fluorescence microscopy revealed that DAP was internalized into the cytoplasm within 30 minutes but did not enter the nucleus even after one hour . This property is crucial for its potential use as a drug delivery system.

DNA Binding and Damage

DAP exhibits a strong affinity for DNA, which is critical for its biological activity. Studies indicate that DAP can intercalate into DNA strands, leading to fluorescence quenching and potential DNA damage . The binding constant () for DAP with DNA has been calculated to be , indicating a strong interaction .

Fluorescence Properties

The compound's fluorescence properties make it an excellent candidate for use in bioimaging and as a fluorescent probe in analytical chemistry. Its ability to luminesce in polar solvents enhances its application in various biochemical assays .

4. Case Studies and Research Findings

5. Conclusion

This compound stands out as a compound with versatile biological activities, particularly in oncology and virology. Its ability to bind DNA and induce cytotoxic effects positions it as a promising candidate for further therapeutic development. Ongoing research into its mechanisms of action and synthesis will likely yield novel applications in medicine.

Propiedades

IUPAC Name |

phenazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPGINJWPPHRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40984097 | |

| Record name | 2,3-Phenazinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671383 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

655-86-7 | |

| Record name | 2,3-Diaminophenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=655-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diaminophenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Phenazinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenazine-2,3-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIAMINOPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B20H27U1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the crystal structure of Phenazine-2,3-diamine and its significance?

A1: this compound (DAP) is a planar, electron-rich heterocyclic diamine. Its crystal structure reveals a non-protonated form with intriguing packing features, including pi-pi, hydrogen, and T-bonded interactions. [] This understanding of its crystal structure is crucial for researchers exploring its use in crystal engineering, particularly for designing materials with specific properties related to water clustering. []

Q2: How does the structure of this compound influence its optical properties?

A2: this compound exhibits strong luminescence, making it interesting for various applications. Research indicates that incorporating electron-accepting or electron-donating substituents, donor-acceptor systems, and/or π-extended systems onto the this compound core can significantly impact its HOMO-LUMO energy gap and thus fine-tune its absorption and emission spectra. [] This tunability allows for the development of colorful Salen-type Schiff bases with potential applications in optoelectronics and materials science.

Q3: Can this compound act as a building block for more complex molecules?

A3: Yes, this compound serves as a versatile building block in organic synthesis. For instance, it reacts with 2-hydroxy aromatic aldehydes to yield 2-(1H-imidazo[4,5-b]phenazin-2-yl) phenol derivatives. [] These derivatives exhibit interesting fluorescence properties, with potential applications in areas such as fluorescent probes and sensors.

Q4: Have there been any computational studies conducted on this compound derivatives?

A5: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the molecular architecture and optoelectronic properties of Schiff bases derived from this compound. [] These studies provide valuable insights into the electronic structure, reactivity, and potential non-linear optical properties of these compounds.

Q5: Is there evidence of this compound forming nanoparticles with unique optical characteristics?

A6: Research suggests that this compound can aggregate to form a core structure within carbon nanodots (CNDs), influencing their optical properties. [] Specifically, this compound is believed to be a major component in red-emissive CNDs synthesized from o-phenylenediamine. Understanding this aggregation behavior is crucial for tailoring the properties of CNDs for applications like bioimaging and sensing.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.